molecular formula C12H18N2O2 B14701343 Uracil, 1-allyl-3-ethyl-5-propyl- CAS No. 21667-26-5

Uracil, 1-allyl-3-ethyl-5-propyl-

Cat. No.: B14701343
CAS No.: 21667-26-5
M. Wt: 222.28 g/mol
InChI Key: JNMBGUGJRUVDOZ-UHFFFAOYSA-N
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Description

Uracil, 1-allyl-3-ethyl-5-propyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives, including Uracil, 1-allyl-3-ethyl-5-propyl-, typically involves the alkylation of uracil at specific positions. One common method is the microwave-assisted N-allylation of uracil, which uses allyl bromide as the alkylating agent. This method is efficient, providing high yields and short reaction times . The reaction is carried out in a homogeneous system using sodium methylsulfinylmethylide in DMSO as the deprotonating agent .

Industrial Production Methods

Industrial production of uracil derivatives often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The specific conditions for the industrial production of Uracil, 1-allyl-3-ethyl-5-propyl- would depend on the desired purity and yield, as well as the availability of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

Uracil, 1-allyl-3-ethyl-5-propyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides for alkylation reactions and acyl chlorides for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Uracil, 1-allyl-3-ethyl-5-propyl- could yield hydroxylated derivatives, while reduction could yield fully saturated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Uracil, 1-allyl-3-ethyl-5-propyl- would depend on its specific interactions with biological targets. For example, if it acts as an antiviral agent, it may inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-Allyl-3-methyluracil
  • 1-Allyl-5-methyluracil
  • 1-Allyl-6-methyluracil

Uniqueness

Uracil, 1-allyl-3-ethyl-5-propyl- is unique due to the specific combination of allyl, ethyl, and propyl groups attached to the uracil ring.

Properties

CAS No.

21667-26-5

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O2/c1-4-7-10-9-13(8-5-2)12(16)14(6-3)11(10)15/h5,9H,2,4,6-8H2,1,3H3

InChI Key

JNMBGUGJRUVDOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN(C(=O)N(C1=O)CC)CC=C

Origin of Product

United States

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